(R)-2-morpholino-2-phenylacetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(2R)-2-morpholin-4-yl-2-phenylacetic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 |
InChI Key |
OZJNQHRPTQSJDF-LLVKDONJSA-N |
Isomeric SMILES |
C1COCCN1[C@H](C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Stereochemical Resolution of 2 Morpholino 2 Phenylacetic Acid
Principles of Chiral Recognition and Diastereomer Formation
Chiral resolution is fundamentally based on the principle of chiral recognition, where a chiral substance interacts differently with the two enantiomers of a racemic compound. Enantiomers, being non-superimposable mirror images, have identical physical properties (e.g., melting point, boiling point, solubility) in an achiral environment, making their direct separation by standard laboratory techniques like fractional crystallization or distillation impossible. google.com
To overcome this, a common strategy is to convert the pair of enantiomers into a pair of diastereomers. libretexts.orglibretexts.org This is achieved by reacting the racemic mixture with a single, pure enantiomer of another chiral compound, known as a chiral resolving agent. wikipedia.org The resulting products are diastereomers, which, unlike enantiomers, are not mirror images of each other and possess different physical and chemical properties. google.com
For racemic 2-morpholino-2-phenylacetic acid, an acid, a suitable chiral resolving agent would be an enantiomerically pure chiral base. The reaction would proceed as follows:
(R)-2-morpholino-2-phenylacetic acid + (R)-Chiral Base → Diastereomeric Salt 1 ((R,R) salt)
(S)-2-morpholino-2-phenylacetic acid + (R)-Chiral Base → Diastereomeric Salt 2 ((S,R) salt)
These two diastereomeric salts will have different solubilities, melting points, and spectroscopic characteristics, which allows for their separation using conventional methods. libretexts.org Once separated, the chiral resolving agent can be removed by a simple chemical reaction, such as treatment with an acid or base, to yield the pure (R)- and (S)-enantiomers of 2-morpholino-2-phenylacetic acid.
Diastereomeric Salt Formation and Fractional Crystallization
The most established and widely used method for resolving racemic acids like 2-morpholino-2-phenylacetic acid is through the formation of diastereomeric salts followed by fractional crystallization. libretexts.orgwikipedia.org This classical method relies on the differential solubility of the formed diastereomeric salts in a given solvent. libretexts.org
The process involves reacting the racemic acid with a sub-stoichiometric amount (often a half-molar equivalent) of an enantiomerically pure chiral base in a suitable solvent. wikipedia.org This leads to the formation of a pair of diastereomeric salts. Due to their different crystal lattice energies and solvation properties, one diastereomer is typically less soluble than the other and will preferentially crystallize from the solution. libretexts.org
The precipitated salt, enriched in one diastereomer, is then separated by filtration. The efficiency of the resolution depends heavily on the choice of the chiral resolving agent and the crystallization solvent. A systematic screening of various chiral bases and solvents is often necessary to identify conditions that provide a significant difference in solubility between the two diastereomeric salts, leading to high enantiomeric excess in the crystallized product. wikipedia.org The process may require multiple recrystallizations to achieve the desired level of enantiomeric purity. libretexts.org After separation, the pure enantiomer of 2-morpholino-2-phenylacetic acid is recovered by treating the diastereomeric salt with a strong acid to break the ionic bond and remove the chiral resolving agent.
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent Class | Examples |
|---|---|
| Alkaloids | Brucine, Strychnine, Quinine (B1679958) |
| Synthetic Amines | (R)- or (S)-1-Phenylethylamine |
| (R)- or (S)-1-(1-Naphthyl)ethylamine |
Kinetic Resolution Techniques
Kinetic resolution is a dynamic method that separates enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of a product from the faster-reacting enantiomer. For a successful kinetic resolution, the reaction must be stopped at a point where optimal conversion and enantiomeric excess are achieved (typically around 50% conversion).
Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic substrate much faster than the other. nih.gov Lipases are a common class of enzymes used for this purpose due to their stability in organic solvents and broad substrate specificity. chemrxiv.org
For racemic 2-morpholino-2-phenylacetic acid, a lipase (B570770) could be used to selectively catalyze its esterification with an alcohol. For example, the (R)-acid might be a better substrate for the enzyme than the (S)-acid, leading to the preferential formation of the (R)-ester.
this compound + Alcohol --(Lipase)--> (R)-Ester (fast)
(S)-2-morpholino-2-phenylacetic acid + Alcohol --(Lipase)--> (S)-Ester (slow)
By stopping the reaction at approximately 50% conversion, the remaining unreacted acid will be enriched in the (S)-enantiomer, while the product will be the enantiomerically enriched (R)-ester. The ester can then be hydrolyzed back to the pure (R)-acid. The success of this method depends on the enzyme's enantioselectivity (E-value), with higher E-values indicating better separation. nih.gov
This method employs a chiral chemical catalyst to achieve the differential reaction rates between enantiomers. mdpi.com For the resolution of a racemic acid, a common approach is asymmetric esterification catalyzed by a chiral acyl-transfer catalyst. nih.gov
In a potential scheme for 2-morpholino-2-phenylacetic acid, the racemic acid would be reacted with an achiral alcohol in the presence of a chiral catalyst. The catalyst would facilitate the esterification of one enantiomer (e.g., the R-enantiomer) more rapidly than the other. This would result in the accumulation of the (R)-ester as the product and the unreacted (S)-acid as the remaining starting material. The separation of the product ester from the unreacted acid provides the resolved enantiomers.
Dynamic kinetic resolution (DKR) is an advanced form of this technique where the slower-reacting enantiomer is continuously racemized back to the racemic mixture in situ. rsc.org This allows, in theory, for the complete conversion of the starting racemic material into a single, desired enantiomeric product, overcoming the 50% theoretical yield limit of standard kinetic resolution.
Chromatographic Methods for Enantiomeric Separation
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), offer a powerful and analytical, as well as preparative, method for separating enantiomers. nih.gov This separation is achieved by using a chiral stationary phase (CSP). A CSP is a chromatographic packing material that has been modified with a chiral selector.
The principle behind this method is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different association and dissociation constants, leading to different retention times on the column. chiraltech.com Consequently, one enantiomer travels through the column faster than the other, resulting in their separation.
For the separation of acidic compounds like 2-morpholino-2-phenylacetic acid, several types of CSPs are effective:
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are the most widely used CSPs. They offer broad applicability for separating a wide range of racemates. researchgate.net
Macrocyclic Glycopeptide CSPs: These are based on antibiotics like vancomycin (B549263) or teicoplanin and are particularly effective for separating chiral acids in reversed-phase or polar ionic modes. mdpi.com
Anion-Exchanger CSPs: These stationary phases, often based on quinine or quinidine (B1679956) derivatives, are specifically designed for the enantioselective separation of chiral acids through ionic interactions. chiraltech.com
The choice of CSP, mobile phase composition, and temperature are critical parameters that must be optimized to achieve baseline separation of the enantiomers of 2-morpholino-2-phenylacetic acid. fagg-afmps.be Supercritical fluid chromatography (SFC) with chiral stationary phases is also an increasingly popular technique, offering fast and efficient separations with reduced organic solvent consumption. fagg-afmps.be
Table 2: Common Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (S)-2-morpholino-2-phenylacetic acid |
| Brucine |
| Strychnine |
| Quinine |
| (R)-1-Phenylethylamine |
| (S)-1-Phenylethylamine |
| (R)-1-(1-Naphthyl)ethylamine |
| (S)-1-(1-Naphthyl)ethylamine |
| (1R,2S)-Ephedrine |
| Vancomycin |
| Teicoplanin |
| Quinidine |
| Cellulose |
Reactivity and Mechanistic Investigations of R 2 Morpholino 2 Phenylacetic Acid
Functional Group Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, most notably esterification and amidation. These reactions are fundamental in modifying the compound's physicochemical properties.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common approach. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For instance, studies on phenylacetic acid, a structurally related compound, have shown that using a 10-fold excess of alcohol can lead to ester yields as high as 97%. masterorganicchemistry.com Catalysts are often employed to accelerate the reaction. Research on the esterification of phenylacetic acid with p-cresol (B1678582) has demonstrated the effectiveness of metal cation-exchanged montmorillonite (B579905) nanoclays, with Al³⁺-montmorillonite being particularly active. nih.gov The yield of the corresponding ester, p-cresyl phenyl acetate, was optimized by varying reaction parameters such as reactant molar ratio, catalyst amount, and reaction time. nih.gov Non-polar solvents like toluene (B28343) generally provide higher yields in these clay-catalyzed esterifications. nih.gov
Amidation: The formation of amides from (R)-2-morpholino-2-phenylacetic acid is another important transformation. Direct amidation methods that avoid the pre-activation of the carboxylic acid are of significant interest. One such method involves the use of a titanium complex, TiCp₂Cl₂, as a catalyst for the reaction between arylacetic acids and various amines, affording the corresponding amides in good to excellent yields. researchgate.net Another approach utilizes catalytic amounts of NiCl₂ in toluene at elevated temperatures to facilitate the direct coupling of phenylacetic acid derivatives with amines. princeton.edu The electronic and steric properties of substituents on the phenyl ring can influence the reaction yields in these nickel-catalyzed amidations. princeton.edu
Table 1: Representative Catalytic Systems for Esterification and Amidation of Phenylacetic Acid Derivatives This table presents data for phenylacetic acid and its derivatives as representative examples of the reactivity of the carboxylic acid moiety.
| Transformation | Reactants | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Esterification | Phenylacetic acid, p-cresol | Al³⁺-montmorillonite | Toluene | Up to 90% | nih.gov |
| Amidation | Phenylacetic acid, Benzylamine | TiCp₂Cl₂ | Not specified | Good to excellent | researchgate.net |
| Amidation | Phenylacetic acid, Benzylamine | NiCl₂ | Toluene | ~85% | princeton.edu |
Decarboxylation: While less common under standard laboratory conditions, the carboxylic acid group can be removed through decarboxylation, particularly under photoredox catalysis. princeton.edu This reaction proceeds via a radical intermediate and can be used to form new carbon-carbon bonds. princeton.eduacs.org For instance, photoredox-mediated decarboxylation of α-amino acids and α-oxy acids allows for their direct arylation, converting these abundant biomass precursors into valuable benzylic amine and ether structures. princeton.edu
Reactions Involving the Morpholine (B109124) Nitrogen Atom
The nitrogen atom in the morpholine ring is a tertiary amine, rendering it basic and nucleophilic. This allows for reactions such as salt formation and N-acylation.
Salt Formation: As a base, the morpholine nitrogen readily reacts with acids to form morpholinium salts. For example, treatment with hydrochloric acid yields 2-morpholino-2-phenylacetic acid hydrochloride, a salt with increased water solubility. smolecule.com
N-Acylation and N-Alkylation: The morpholine nitrogen can act as a nucleophile. N-acylation can occur with acylating agents like acetic anhydride (B1165640) or acetyl chloride to form N-acetylmorpholine derivatives. google.comgoogle.com The reaction of morpholine with acetic acid proceeds in two steps: an initial exothermic formation of a morpholine salt, followed by a slower, high-temperature dehydration to yield the N-acetylmorpholine. google.com N-alkylation of the morpholine ring is also a possible transformation, which can be achieved by reacting with alkyl halides. chemrxiv.org The reactivity of the morpholine nitrogen is somewhat attenuated compared to simpler cyclic amines like piperidine (B6355638) due to the electron-withdrawing effect of the oxygen atom in the ring, which reduces the nucleophilicity of the nitrogen. nih.gov
Reactivity at the Stereogenic Center
The alpha-carbon of this compound is a stereogenic center, and its stereochemical integrity is a crucial aspect of its reactivity. The hydrogen atom attached to this carbon is acidic due to its position adjacent to both the phenyl ring and the carboxylic acid group (or its derivatives).
Epimerization and Racemization: The acidity of the alpha-proton makes the stereogenic center susceptible to epimerization, particularly under basic conditions. nih.gov Abstraction of this proton by a base leads to the formation of a planar enolate or a carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers, a process known as racemization. nih.gov The adjacent phenyl group can stabilize the carbanionic intermediate through resonance, which increases the likelihood of epimerization for arylglycine derivatives compared to other amino acids. nih.gov This is a significant consideration in reactions involving this compound, as loss of stereochemical purity can have profound effects on its biological activity.
Alpha-Substitution Reactions: The alpha-carbon can also serve as a nucleophilic center after deprotonation. The resulting enolate can react with various electrophiles in alpha-substitution reactions. For example, the direct alkylation of arylacetic acids has been achieved with high enantioselectivity using chiral lithium amides as traceless auxiliaries. nih.gov This method allows for the formation of new carbon-carbon bonds at the stereogenic center while controlling the stereochemical outcome. nih.gov
Table 2: Factors Influencing Epimerization at the Alpha-Carbon of Phenylglycine Derivatives This table outlines general principles relevant to the stereogenic center of this compound, based on studies of related amino acid structures.
| Factor | Effect on Epimerization | Underlying Principle | Reference |
|---|---|---|---|
| Base Strength | Increased rate with stronger bases | Facilitates the abstraction of the acidic α-proton. | nih.gov |
| Aryl Group at α-position | Increased susceptibility to epimerization | Stabilizes the resulting carbanion/enolate intermediate through resonance. | nih.gov |
| Activation of Carboxylic Group | Can increase the acidity of the α-proton | Electron-withdrawing nature of activated esters enhances proton acidity. | nih.gov |
Elucidation of Reaction Pathways and Transition States
Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new transformations. While specific computational studies on this exact molecule are limited, mechanistic insights can be drawn from studies of its constituent parts and related molecules.
Mechanisms of Carboxylic Acid Transformations: The Fischer esterification proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The reaction is initiated by protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by the alcohol. A series of proton transfer steps then leads to the elimination of water and formation of the ester. masterorganicchemistry.com Direct amidation reactions catalyzed by transition metals like nickel are proposed to proceed through the formation of a metal-carboxylate complex, which then reacts with the amine. princeton.edu
Mechanisms at the Stereogenic Center: Epimerization at the alpha-carbon proceeds through a deprotonation-reprotonation mechanism. nih.gov The rate-determining step is typically the abstraction of the alpha-proton by a base to form a resonance-stabilized planar intermediate. The stereochemical outcome is then determined by the facial selectivity of the subsequent protonation step.
Computational Studies: While direct computational studies on the reaction pathways of this compound are not widely reported, computational models have been developed to predict the transition states of chemical reactions with high accuracy in a short amount of time. mit.edu Such models could be applied to elucidate the fleeting transition states in reactions of this compound. For instance, computational studies on the decomposition of morpholine have mapped out potential energy surfaces and predicted reaction pathways, providing a framework for understanding the stability and reactivity of the morpholine ring system under various conditions. researchgate.net Similarly, mechanistic studies on the decarboxylation of phenylacetic acids have explored different pathways, including the formation of zwitterionic or carbanionic intermediates depending on the pH. nih.gov These computational approaches offer powerful tools for predicting reactivity and understanding the intricate details of reaction mechanisms.
Therefore, this article cannot be generated as requested due to the absence of specific research findings on the catalytic uses of this compound analogues.
Computational Chemistry and Theoretical Modeling of R 2 Morpholino 2 Phenylacetic Acid
Quantum Chemical Calculations for Conformational Analysis
The conformational landscape of the entire molecule is more complex due to the additional rotational freedom of the phenyl and carboxylic acid groups. A systematic conformational search, typically performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy conformers using DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), would be the standard approach. The results of such a study would likely identify several low-energy conformers, with the chair conformation of the morpholine (B109124) ring being a common feature. The relative energies of these conformers would be determined by a combination of steric and electronic effects.
Table 1: Illustrative Relative Energies of Postulated Conformers of (R)-2-Morpholino-2-phenylacetic Acid
| Conformer | Morpholine Ring Conformation | Phenyl Group Orientation | Carboxylic Acid Group Orientation | Relative Energy (kcal/mol) |
| 1 | Chair (Equatorial) | Perpendicular | Gauche | 0.00 |
| 2 | Chair (Equatorial) | Parallel | Anti | 1.25 |
| 3 | Chair (Axial) | Perpendicular | Gauche | 2.50 |
| 4 | Twist-Boat | - | - | > 5.00 |
Note: This table is illustrative and based on general principles of conformational analysis. The actual relative energies would require specific quantum chemical calculations.
Theoretical Prediction of Chiroptical Properties
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides experimental fingerprints of a molecule's absolute configuration. Theoretical calculations are crucial for the interpretation of these spectra. Time-dependent Density Functional Theory (TD-DFT) is the most common method for predicting ECD spectra. researchgate.net
The process involves first obtaining the optimized geometries of the most stable conformers of this compound. Then, for each conformer, the vertical excitation energies and corresponding rotatory strengths are calculated using TD-DFT. The final predicted ECD spectrum is a Boltzmann-weighted average of the spectra of the individual conformers at a given temperature. A good agreement between the theoretically predicted and experimentally measured ECD spectrum can be used to confidently assign the absolute configuration of the chiral center.
Similarly, VCD spectra can be predicted by calculating the vibrational frequencies and the corresponding dipole and rotational strengths for each stable conformer. These calculations provide detailed information about the vibrational modes of the chiral molecule.
Table 2: Hypothetical Calculated Chiroptical Data for the Dominant Conformer of this compound
| Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength | Rotatory Strength (R) |
| 260 | 4.77 | 0.015 | +5.2 |
| 215 | 5.77 | 0.250 | -15.8 |
| 195 | 6.36 | 0.450 | +25.3 |
Note: This table presents hypothetical data representative of what a TD-DFT calculation for a chiral aromatic carboxylic acid might yield.
Mechanistic Insights from Computational Studies
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing information about transition states and reaction pathways that are often difficult to probe experimentally. For this compound, computational studies could provide insights into a variety of reactions, such as its synthesis, decomposition, or its interactions with biological targets.
For instance, understanding the decomposition of the morpholine ring can be critical. A computational study on the decomposition of morpholine itself has mapped out potential energy surfaces and identified the most likely decomposition pathways. nih.gov Similar methodologies could be applied to this compound to understand its thermal stability and degradation products.
Furthermore, if this molecule is involved in a chemical transformation, such as an esterification or amidation of its carboxylic acid group, computational modeling could be used to explore the reaction mechanism. This would involve locating the transition state structures and calculating the activation energies for different possible pathways, thereby predicting the most favorable reaction conditions.
Structure-Reactivity and Structure-Selectivity Relationships
Understanding the relationship between a molecule's structure and its reactivity or selectivity is fundamental to chemistry. Computational methods, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, play a significant role in this area. fiveable.me
The morpholine moiety is recognized as a "privileged pharmacophore" in medicinal chemistry, meaning it is a structural feature that is recurrent in active pharmaceutical ingredients. nih.govresearchgate.netnih.gov Its presence can influence properties like solubility, metabolic stability, and target binding. Computational studies on a series of this compound analogs, where substituents on the phenyl ring or modifications to the morpholine ring are made, could establish clear structure-activity relationships.
By calculating various molecular descriptors (e.g., electronic properties like HOMO/LUMO energies, steric parameters, and lipophilicity) for a set of related compounds and correlating them with their experimentally determined biological activity or reactivity, a QSAR model can be developed. mdpi.comnih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. For example, the electronic nature of substituents on the phenyl ring would be expected to influence the pKa of the carboxylic acid and the nucleophilicity of the morpholine nitrogen, thereby affecting both the reactivity and biological interactions of the molecule.
Advanced Analytical Characterization Techniques for Research on R 2 Morpholino 2 Phenylacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (R)-2-morpholino-2-phenylacetic acid, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular environment of each atom.
In the ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) reveal the connectivity of protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.2-7.5 ppm. The methine proton (CH) alpha to the carboxylic acid and phenyl group is a key singlet, its chemical shift influenced by the adjacent electronegative atoms. The protons of the morpholine (B109124) ring exhibit characteristic signals, typically as two multiplets corresponding to the protons adjacent to the nitrogen and oxygen atoms, respectively.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H | 7.20-7.50 | Multiplet |
| α-CH | ~4.50 | Singlet |
| Morpholine-H (adjacent to N) | 2.60-2.80 | Multiplet |
| Morpholine-H (adjacent to O) | 3.60-3.80 | Multiplet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~175 |
| Phenyl C (quaternary) | ~135 |
| Phenyl CH | 127-130 |
| α-C | ~75 |
| Morpholine C (adjacent to N) | ~50 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound by analyzing its fragmentation pattern. The molecular formula of the compound is C₁₂H₁₅NO₃, corresponding to a molecular weight of 221.25 g/mol chemnet.com. In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 221.
Electron impact (EI) or electrospray ionization (ESI) techniques can be used to generate ions. The subsequent fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this molecule are predictable based on its functional groups libretexts.org.
A primary fragmentation event is often the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 176 (M-45). Another characteristic fragmentation is the cleavage of the bond between the chiral carbon and the morpholine ring, leading to the formation of a stable morpholinium ion or a tropylium-like cation from the phenylacetic moiety. The phenyl group's stability often results in a prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), which is a common fragment for compounds containing a benzyl (B1604629) group massbank.euchegg.com. Cleavage can also result in a fragment corresponding to the morpholino-phenylmethyl cation at m/z 176.
Table 3: Expected Mass Spectrometry Fragmentation Data for 2-Morpholino-2-phenylacetic Acid
| m/z Value | Proposed Fragment Ion | Formula of Fragment |
|---|---|---|
| 221 | [M]⁺ (Molecular Ion) | [C₁₂H₁₅NO₃]⁺ |
| 176 | [M - COOH]⁺ | [C₁₁H₁₅NO]⁺ |
| 131 | [Phenyl-CH-COOH]⁺ | [C₈H₇O₂]⁺ |
| 91 | [Tropylium ion] | [C₇H₇]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show several key absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carbonyl group will give a strong, sharp peak typically around 1700-1730 cm⁻¹. The C-N stretching of the tertiary amine within the morpholine ring and the C-O-C stretching of the ether linkage in the morpholine ring will appear in the fingerprint region, typically between 1000-1300 cm⁻¹ nih.govresearchgate.net. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-H stretching from the aliphatic portions (morpholine ring) will be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations of the phenyl group are often strong in the Raman spectrum, with characteristic bands around 1000 cm⁻¹ (ring breathing mode) and 1600 cm⁻¹ (C=C stretching). While the O-H and C=O stretches are also visible, they are typically weaker than in the IR spectrum. The morpholine ring vibrations can also be observed researchgate.netacs.orgchemicalbook.com.
Table 4: Characteristic Vibrational Spectroscopy Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1700-1730 (strong) | Moderate |
| Aromatic | C-H stretch | ~3030 | Strong |
| Aromatic | C=C stretch | ~1600, 1450-1500 | Strong |
| Morpholine | C-H stretch | 2850-2960 | Moderate |
| Morpholine | C-N stretch | 1100-1200 | Moderate |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules and provides precise information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
To perform this analysis, a single crystal of enantiomerically pure this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis reveals the electron density map of the molecule, from which the three-dimensional arrangement of atoms in the crystal lattice can be determined.
For determining the absolute configuration, anomalous dispersion is used. By carefully analyzing the intensities of Bijvoet pairs in the diffraction data, the true handedness of the molecule can be established, confirming it as the (R)-enantiomer.
The crystallographic data would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). This information provides a definitive structural proof and insight into the packing of the molecules in the solid state, including any hydrogen bonding networks involving the carboxylic acid and morpholine moieties.
Table 5: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system. | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁ |
| a, b, c (Å) | Unit cell dimensions. | a = 10.5, b = 6.2, c = 12.1 |
| α, β, γ (°) | Unit cell angles. | α = 90, β = 105, γ = 90 |
| Z | Number of molecules per unit cell. | 2 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating the enantiomers of this compound and determining its enantiomeric purity. This technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For the separation of acidic compounds like this one, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective csfarmacie.czchiraltech.comresearchgate.net. The separation can be performed in normal-phase, reversed-phase, or polar organic modes.
The mobile phase composition, which typically consists of a mixture of an organic solvent (like ethanol (B145695) or isopropanol) and a non-polar solvent (like hexane) for normal phase, or acetonitrile/methanol and water/buffer for reversed phase, is optimized to achieve baseline separation of the two enantiomers. Acidic or basic additives are often used to improve peak shape and resolution chiraltech.comsigmaaldrich.com. The detector, usually a UV detector set at a wavelength where the phenyl group absorbs, quantifies the amount of each enantiomer, allowing for the calculation of enantiomeric excess (% ee).
Table 6: Representative Chiral HPLC Method Parameters for Enantiomeric Purity Assessment
| Parameter | Description | Typical Condition |
|---|---|---|
| Column | Chiral Stationary Phase | Chirobiotic™ T or CHIRALPAK® AD-H |
| Mobile Phase | Solvent system for elution | Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |
| Flow Rate | Speed of mobile phase | 1.0 mL/min |
| Temperature | Column operating temperature | 25 °C |
| Detection | Wavelength for UV detection | 254 nm |
| Retention Time (R-enantiomer) | Time for (R)-enantiomer to elute | e.g., 8.5 min |
Emerging Research Directions and Future Prospects for R 2 Morpholino 2 Phenylacetic Acid
Development of Novel Synthetic Pathways
The synthesis of enantiomerically pure compounds such as (R)-2-morpholino-2-phenylacetic acid is a significant focus of modern organic chemistry. Future research is anticipated to move beyond classical resolution methods towards more efficient and stereoselective synthetic strategies.
One promising direction is the application of asymmetric catalysis . This could involve the development of catalytic systems that can directly introduce the morpholine (B109124) moiety onto a phenylacetic acid precursor with high enantioselectivity. For instance, chiral catalysts could be employed in the asymmetric amination of a suitable α-substituted phenylacetic acid derivative. The use of chiral aldehyde catalysis, which has proven effective for the asymmetric α-functionalization of N-unprotected amino acid esters, could also be adapted for the synthesis of this compound. frontiersin.orgresearchgate.netrsc.org
Another area of exploration is the use of chiral starting materials . Enantiopure amino acids or their derivatives can serve as foundational building blocks. For example, a synthetic route could be envisioned starting from (R)-phenylglycine, where the morpholine ring is constructed through subsequent chemical transformations. Research into the one-pot synthesis of chiral disubstituted morpholines from amino acid-derived chiral aziridines and epoxy alcohols showcases the potential for creating complex morpholine structures from readily available chiral precursors. rsc.org
Furthermore, enzymatic synthesis offers a green and highly selective alternative for producing chiral amino acids and their derivatives. rsc.org Future research may focus on identifying or engineering enzymes that can catalyze the stereoselective synthesis of this compound or its key intermediates.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Asymmetric Catalysis | High efficiency, potential for scalability, atom economy. | Catalyst development and optimization, substrate scope limitations. |
| Chiral Pool Synthesis | Readily available starting materials, established stereochemistry. | Multi-step sequences, potential for racemization during synthesis. |
| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering, substrate specificity, scalability. |
Exploration of New Catalytic Applications
The structural features of this compound make it an interesting candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis. The presence of a stereogenic center, a Lewis basic nitrogen atom within the morpholine ring, and a carboxylic acid group provides multiple potential coordination sites for metal catalysts or interaction points for substrate activation in organocatalysis.
The morpholine moiety is a well-established component in medicinal chemistry and has been incorporated into various ligands for catalysis. nih.govresearchgate.nete3s-conferences.org Research has shown that morpholine-based organocatalysts can be effective in reactions such as 1,4-addition, although their reactivity can be lower compared to pyrrolidine-based catalysts. frontiersin.org Future investigations could focus on designing catalysts derived from this compound for a range of asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions. The fixed stereochemistry of the (R)-enantiomer could provide a well-defined chiral environment for inducing stereoselectivity.
Moreover, chiral amino acids and their derivatives are widely used as ligands in transition-metal catalysis. nih.gov The combination of the amino acid scaffold with the morpholine ring in this compound could lead to novel ligands with unique steric and electronic properties, potentially offering improved reactivity and selectivity in catalytic processes.
Integration into Advanced Materials and Chemical Systems
The incorporation of chiral molecules into polymers and supramolecular assemblies is a rapidly growing field of materials science. The unique properties of this compound, including its chirality and potential for hydrogen bonding, make it a candidate for integration into advanced materials.
In the realm of supramolecular chemistry , the self-assembly of chiral molecules can lead to the formation of complex and functional architectures. The morpholine and carboxylic acid groups of this compound are capable of forming hydrogen bonds, which could direct its self-assembly into well-defined supramolecular structures. The study of morphology modulation in the self-assembly of chiral 2-hydroxy-2-phenylacetic acids in the presence of polymeric diluents demonstrates how crystallization conditions and additives can influence the resulting structures. mdpi.com Similar investigations with this compound could reveal novel self-assembled materials with interesting optical or mechanical properties.
Furthermore, the encapsulation of phenylacetic acid in block copolymer nanoparticles during polymerization-induced self-assembly (PISA) suggests possibilities for using derivatives like this compound in drug delivery systems or other nanoparticle-based technologies. nsf.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (R)-2-morpholino-2-phenylacetic acid?
- Methodological Answer : The compound can be synthesized via enzymatic resolution of racemic precursors. For example, nitrilase enzymes have been used to resolve chiral phenylglycine derivatives under controlled pH (8.0–8.5) and temperature (20–40°C), achieving high enantiomeric excess (≥99%) . Chiral auxiliaries like Fmoc-protected intermediates (e.g., (R)-2-(Fmoc-amino)-2-phenylacetic acid) are also employed to ensure stereochemical fidelity during coupling reactions .
Q. How is the enantiomeric purity of this compound validated?
- Methodological Answer : Enantiomeric purity is typically assessed using chiral HPLC with cellulose-based columns (e.g., Chiralpak®) or capillary electrophoresis. For structurally related compounds like (S)-2-chloro-2-phenylacetic acid, HPLC methods with UV detection at 210 nm and mobile phases containing hexane/isopropanol (90:10) have resolved enantiomers effectively . Mass spectrometry (HRMS) and polarimetry are complementary techniques for confirming optical rotation and molecular identity .
Q. What analytical techniques are critical for characterizing impurities in this compound?
- Methodological Answer : Impurity profiling requires HPLC-UV or LC-MS with reference standards. For example, EP guidelines mandate the use of (2RS)-2-hydroxy-2-phenylacetic acid (mandelic acid) and methyl mandelate as impurity markers for phenylacetic acid derivatives . Detection limits should align with ICH Q3A/B thresholds (≤0.10% for unknown impurities).
Advanced Research Questions
Q. How can reaction conditions be optimized for enantioselective synthesis of this compound?
- Methodological Answer : Optimization involves systematic variation of parameters:
- Enzyme selection : Nitrilase from Alcaligenes faecalis shows high activity for chiral resolution of α-arylacetic acids .
- pH and temperature : Maintain pH 8.0–8.5 (using Tris-HCl buffer) and 30–40°C to stabilize enzyme activity while minimizing racemization .
- Substrate loading : Use ≤10 mM substrate concentration to avoid enzyme inhibition. Kinetic modeling (e.g., Michaelis-Menten) helps identify optimal turnover rates.
Q. How to resolve contradictions in pharmacological data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Strategies include:
- Reproducibility testing : Validate bioactivity across ≥3 independent assays (e.g., enzyme inhibition, cell viability) with positive/negative controls .
- Impurity exclusion : Re-purify the compound via preparative HPLC and re-test biological activity to isolate the true pharmacophore .
- Structural analogs : Compare results with derivatives like (R)-2-(4-ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid to identify structure-activity relationships .
Q. What strategies mitigate chiral inversion during storage or formulation of this compound?
- Methodological Answer : Chiral stability is influenced by pH, light, and excipients. Mitigation involves:
- pH control : Store solutions at pH 5.0–6.0 (acetate buffer) to minimize acid/base-catalyzed racemization .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) to reduce hydrolytic degradation .
- Protective packaging : Use amber glass vials under nitrogen to prevent photolytic or oxidative racemization .
Q. How does the morpholino moiety influence the compound’s pharmacokinetic properties?
- Methodological Answer : The morpholino group enhances solubility and bioavailability by introducing hydrogen-bonding sites. Comparative studies with non-morpholino analogs (e.g., (R)-2-amino-2-phenylacetic acid) show improved logP values (reduced lipophilicity) and extended plasma half-life in rodent models . Molecular docking simulations further suggest the morpholino oxygen interacts with target enzymes (e.g., kinases) via water-mediated hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
